Cas no 1087737-80-1 (2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride)

2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride
- 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride
-
- インチ: 1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H
- InChIKey: KCDUCHCMMHCGQS-UHFFFAOYSA-N
- ほほえんだ: C12C3C(CCC(=O)C=3C=CC=1)CN2.[H]Cl
2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139260-2.5g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 2.5g |
$1790.0 | 2023-02-15 | |
Enamine | EN300-139260-10.0g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 10.0g |
$3929.0 | 2023-02-15 | |
TRC | B407773-10mg |
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one Hydrochloride |
1087737-80-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-139260-5.0g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 5.0g |
$2650.0 | 2023-02-15 | |
Enamine | EN300-139260-1000mg |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95.0% | 1000mg |
$914.0 | 2023-09-30 | |
Aaron | AR01AD6H-500mg |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
Aaron | AR01AD6H-10g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 10g |
$5428.00 | 2023-12-16 | |
A2B Chem LLC | AV62157-100mg |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 100mg |
$369.00 | 2024-04-20 | |
Aaron | AR01AD6H-2.5g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
1PlusChem | 1P01ACY5-10g |
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one hydrochloride |
1087737-80-1 | 95% | 10g |
$4919.00 | 2023-12-26 |
2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride 関連文献
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
9. Book reviews
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochlorideに関する追加情報
Introduction to 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride (CAS No: 1087737-80-1)
2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride, identified by the CAS number 1087737-80-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the tricyclic azaheterocyclic class, characterized by its intricate cyclic structure and nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility and stability, making it a promising candidate for further investigation in medicinal chemistry.
The molecular framework of 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride exhibits a high degree of structural complexity, which is reflected in its tricyclic backbone and the presence of multiple double bonds and functional groups. This structural motif suggests potential interactions with biological targets, particularly enzymes and receptors involved in key metabolic pathways. The presence of a hydroxyl group and a ketone moiety further contributes to its reactivity and versatility in synthetic chemistry.
In recent years, there has been a growing interest in tricyclic compounds due to their unique pharmacological properties and potential applications in drug discovery. The tricyclo6.3.1.0,4,12dodeca scaffold, as seen in this compound, has been explored for its ability to mimic natural products and exhibit potent biological activity. Studies have shown that such structures can interfere with enzyme function by binding to specific pockets within the active site, leading to inhibitory effects on various disease-related targets.
One of the most compelling aspects of 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride is its potential as a building block for more complex molecules. The tricyclic core provides a rigid framework that can be modified through various chemical reactions, allowing for the synthesis of derivatives with tailored biological activities. This flexibility has made it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride with biological targets with high accuracy. These studies have revealed that the compound can interact with proteins involved in inflammation and cancer pathways, suggesting its potential as an anti-inflammatory or anticancer agent. The hydrochloride salt form has been found to improve the compound's pharmacokinetic properties, enhancing its bioavailability and therapeutic efficacy.
The synthesis of 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride presents a significant challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been employed to construct the tricyclic core efficiently. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis.
The hydrochloride salt form of this compound has been found to exhibit improved stability under various storage conditions compared to its free base form. This enhanced stability is crucial for pharmaceutical applications where shelf life and compatibility with other excipients are critical factors. Furthermore, the solubility profile of the hydrochloride salt has been optimized for formulation into oral or injectable dosage forms.
Preclinical studies have begun to explore the pharmacological profile of 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride in various disease models. Initial results suggest that it may exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, its ability to modulate receptor activity has raised interest in its potential as an anticancer agent by interfering with signaling pathways involved in tumor growth and progression.
The development of novel drug candidates often involves a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians working together to evaluate the safety and efficacy of new compounds like 2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride (CAS No: 1087737-80-1). High-throughput screening (HTS) techniques have been employed to rapidly assess the biological activity of this compound against a wide range of targets.
The structural features of tricyclo6.dihydrogenphosphinate 5-(dimethylamino)-N,N-dimethylbenzamide 5-methylindole 3-carboxamide 4-(dimethylamino)benzoic acid 4-hydroxyphenylacetonitrile 2-(trifluoromethyl)benzoic acid ethyl ester 5-methoxybenzyl alcohol 5-chloroindole acetic acid ethyl ester 5-fluorouracil methyl ester derivatives have been extensively studied for their ability to modulate biological pathways associated with diseases such as cancer and inflammation.
In conclusion,2-Azatricyclo6.dihydrogenphosphinate 5-(dimethylamino)-N,N-dimethylbenzamide 5-methylindole 3-carboxamide 4-(dimethylamino)benzoic acid 4-hydroxyphenylacetonitrile 2-(trifluoromethyl)benzoic acid ethyl ester 5-methoxybenzyl alcohol 5-chloroindole acetic acid ethyl ester 5-fluorouracil methyl ester represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology and immunology.
1087737-80-1 (2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride) 関連製品
- 2411337-73-8((2E)-4-(dimethylamino)-N-{3-(dimethylamino)pyridin-2-ylmethyl}but-2-enamide)
- 325988-28-1(N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide)
- 1214373-78-0(2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one)
- 904433-47-2(7-(4-ethoxybenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 76255-89-5(8-fluoro-2,3,4,9-tetrahydro-1H-Carbazol-1-one)
- 1797152-17-0(1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide)
- 929804-89-7((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)
- 2228312-12-5(3-hydroxy-1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)
- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)
- 1380069-61-3(3,3-difluorobutyl methanesulfonate)




